molecular formula C24H25N3O4 B11419703 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

Cat. No.: B11419703
M. Wt: 419.5 g/mol
InChI Key: MXKRXBIWDJFHCH-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring and a diazaspirodecane moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are usually carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could result in a more reduced form.

Scientific Research Applications

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide apart is its unique combination of the benzodioxin ring and the diazaspirodecane moiety, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide

InChI

InChI=1S/C24H25N3O4/c28-21(25-18-9-10-19-20(15-18)31-14-13-30-19)16-27-23(29)22(17-7-3-1-4-8-17)26-24(27)11-5-2-6-12-24/h1,3-4,7-10,15H,2,5-6,11-14,16H2,(H,25,28)

InChI Key

MXKRXBIWDJFHCH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5

Origin of Product

United States

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